molecular formula C8H6ClO7P B15173093 4-Chloro-5-phosphonophthalic acid CAS No. 917766-59-7

4-Chloro-5-phosphonophthalic acid

Cat. No.: B15173093
CAS No.: 917766-59-7
M. Wt: 280.55 g/mol
InChI Key: SXBRPQUFJYXJIM-UHFFFAOYSA-N
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Description

4-Chloro-5-phosphonophthalic acid is an organophosphorus compound characterized by the presence of a chloro group and a phosphonic acid group attached to a phthalic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phosphonophthalic acid typically involves the chlorination of phthalic acid derivatives followed by the introduction of the phosphonic acid group. One common method involves the reaction of 4-chlorophthalic anhydride with phosphorous acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and phosphonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phosphonophthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphine oxide derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state phosphonic acid derivatives.

    Reduction: Phosphine or phosphine oxide derivatives.

    Substitution: Various substituted phthalic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-phosphonophthalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 4-Chloro-5-phosphonophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. Additionally, the chloro group can enhance the compound’s binding affinity to certain targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophthalic acid: Lacks the phosphonic acid group, making it less versatile in terms of chemical reactivity.

    5-Phosphonophthalic acid: Lacks the chloro group, which may reduce its binding affinity to certain targets.

    4-Bromo-5-phosphonophthalic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and binding properties.

Uniqueness

4-Chloro-5-phosphonophthalic acid is unique due to the presence of both the chloro and phosphonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

917766-59-7

Molecular Formula

C8H6ClO7P

Molecular Weight

280.55 g/mol

IUPAC Name

4-chloro-5-phosphonophthalic acid

InChI

InChI=1S/C8H6ClO7P/c9-5-1-3(7(10)11)4(8(12)13)2-6(5)17(14,15)16/h1-2H,(H,10,11)(H,12,13)(H2,14,15,16)

InChI Key

SXBRPQUFJYXJIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1P(=O)(O)O)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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